molecular formula C18H19N5O2 B2659317 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034633-33-3

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2659317
CAS No.: 2034633-33-3
M. Wt: 337.383
InChI Key: UWAAHWHPMLXZNE-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

A study detailed the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their solid-state structures and antioxidant activities, indicating significant potential due to their supramolecular architectures and hydrogen bonding interactions (Chkirate et al., 2019).

Synthesis of Innovative Heterocycles

Another research effort focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating their potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Evaluation

The synthesis and evaluation of pyrazole-imidazole-triazole hybrids for antimicrobial activity highlighted a particular compound demonstrating excellent potency against A. niger, surpassing that of the reference drug Fluconazole. Molecular docking studies further ascertained the binding conformation of the most active compounds (Punia et al., 2021).

Synthesis of Unsymmetrical Dialkylpyrazolo[1,5-a]-1,3,5-triazines

Research into the reaction of 3-aminopyrazole with imidate esters provided insights into a novel synthetic approach for preparing fused triazines, elucidating a unique method for the synthesis of pyrazolo[1,5-a]-1,3,5-triazines based on available pyrazoles (Novinson et al., 1974).

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-4-2-3-5-16(14)25-13-17(24)21-8-10-23-11-9-22-18(23)15-12-19-6-7-20-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAAHWHPMLXZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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